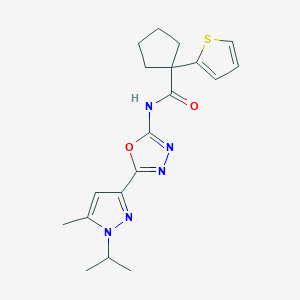

N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

説明

特性

IUPAC Name |

N-[5-(5-methyl-1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S/c1-12(2)24-13(3)11-14(23-24)16-21-22-18(26-16)20-17(25)19(8-4-5-9-19)15-7-6-10-27-15/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSCJBQWXWFHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)C2=NN=C(O2)NC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a cyclopentanecarboxamide core linked to a thiophene and an oxadiazole moiety. The synthesis typically involves multi-step reactions where the pyrazole derivative is formed first, followed by the introduction of the oxadiazole and thiophene units.

Key Structural Features:

- Molecular Formula: C₁₄H₁₈N₄O₂S

- IUPAC Name: this compound

- CAS Number: [Pending Confirmation]

Anticancer Properties

Research indicates that compounds containing the oxadiazole unit exhibit promising anticancer activities. For instance, derivatives similar to the target compound have shown moderate activity against various cancer cell lines. A study reported that certain oxadiazole derivatives had IC50 values ranging from 0.22 to 92.4 µM against human cancer cell lines such as colon adenocarcinoma and lung carcinoma .

Table 1: Anticancer Activity of Related Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 1 | HT-29 (Colon) | 92.4 |

| Compound 2 | LXFA 629 (Lung) | 0.22 |

| Target Compound | Various | TBD |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit cyclooxygenase (COX) enzymes which are implicated in inflammation and cancer progression. Some pyrazole derivatives have demonstrated selective COX-II inhibition with IC50 values as low as 0.52 µM .

The biological activity of this compound is believed to be mediated through:

- Enzyme Binding: The compound likely binds to active sites on target enzymes, inhibiting their function.

- Cell Cycle Disruption: By affecting key metabolic pathways, it may induce apoptosis in cancer cells.

- Antioxidant Activity: Similar compounds have shown protective effects against oxidative stress in cellular models .

Study on Antimicrobial Activity

A related study evaluated the antimicrobial properties of pyrazole derivatives, demonstrating significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported between 0.22 to 0.25 µg/mL for the most active compounds .

In Vivo Studies

In vivo studies on similar compounds have indicated potential anti-inflammatory effects that could be beneficial in treating conditions like arthritis or inflammatory bowel disease due to their COX-II inhibitory properties .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential of compounds containing oxadiazole and pyrazole moieties as antimicrobial agents. The incorporation of these functional groups has been associated with enhanced antibacterial activity against resistant strains of bacteria. For instance, derivatives similar to N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide have shown effectiveness against Helicobacter pylori, a common pathogen linked to gastric ulcers .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research indicates that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines . The introduction of electron-withdrawing groups in the structure has been noted to enhance biological activity, making this compound a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Compounds featuring thiophene and pyrazole rings have also been investigated for their anti-inflammatory properties. The anti-inflammatory activity is crucial for developing treatments for chronic inflammatory diseases. Preliminary studies suggest that such compounds can modulate inflammatory pathways, providing a basis for their use in treating conditions like arthritis and other inflammatory disorders .

Neuroprotective Potential

Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects. The ability to cross the blood-brain barrier and interact with neuroreceptors could position this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies on similar compounds indicate their capacity to protect neuronal cells from oxidative stress and apoptosis .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound involves multiple synthetic routes that can influence its biological activity. Understanding the structure–activity relationship is pivotal in optimizing its pharmacological properties. Researchers have explored various substituents on the pyrazole and oxadiazole rings to enhance potency and selectivity against specific biological targets .

Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Foroumadi et al., 2020 | Investigated antibacterial effects | Effective against H. pylori strains |

| Kumar et al., 2020 | Evaluated anticancer properties | High potency against MCF-7 and HCT-116 |

| Abd el hameid et al., 2020 | Explored anti-inflammatory effects | Modulation of inflammatory pathways |

| Recent Neuroprotection Study | Tested neuroprotective effects | Protection against oxidative stress |

化学反応の分析

Hydrolysis Reactions

The amide bond and oxadiazole ring are susceptible to hydrolytic cleavage under acidic or basic conditions:

Hydrolysis of the amide bond typically generates the corresponding carboxylic acid and amine, with yields influenced by steric hindrance from the cyclopentane and pyrazole groups .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at the 2-position due to electron-deficient characteristics:

Substitution reactions are facilitated by the electron-withdrawing nature of the oxadiazole ring, enabling bond cleavage and replacement with nucleophiles.

Cyclization and Ring-Opening Reactions

The oxadiazole core participates in cyclization or ring-opening under specific conditions:

Cyclization reactions exploit proximity between functional groups, while reductive cleavage modifies the oxadiazole scaffold for further derivatization.

Electrophilic Substitution on Thiophene

The thiophene moiety undergoes electrophilic substitution at the 5-position due to aromatic electron density:

Electrophilic substitution retains the thiophene ring’s aromaticity while introducing functional handles for further modifications .

Functional Group Interconversion

Key transformations include:

Oxidation enhances thiophene’s polarity, while alkylation modifies pyrazole’s steric and electronic profile .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments:

| Condition | pH | Half-life | Degradation Products |

|---|---|---|---|

| Phosphate buffer | 7.4 | 48h | Hydrolyzed amide + oxadiazole fragments |

| Simulated gastric fluid | 1.2 | 12h | Cyclopentanecarboxylic acid + pyrazole-oxadiazole amine |

Degradation kinetics suggest susceptibility to enzymatic and acidic hydrolysis, impacting bioavailability .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis of structurally analogous heterocyclic compounds often involves multi-step reactions with controlled conditions. For example, a typical procedure uses dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and alkyl halides (RCH₂Cl) for nucleophilic substitution . To optimize yield, employ Design of Experiments (DoE) methodologies to systematically vary parameters such as temperature, solvent polarity, and reagent stoichiometry. Statistical optimization (e.g., response surface modeling) can minimize trial-and-error approaches and identify critical factors affecting purity .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

Key characterization methods include:

- ¹H/¹³C NMR : To verify substituent positions on the pyrazole, oxadiazole, and cyclopentane rings.

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight and fragmentation patterns.

- FT-IR : To identify functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and thiophene (C-S stretch at ~600–700 cm⁻¹). Thin-layer chromatography (TLC) is recommended for real-time monitoring of reaction progress .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced quantum chemical calculations (e.g., DFT for electron density mapping) and molecular docking can predict binding affinities to target proteins (e.g., kinases or receptors). For example, the ICReDD initiative combines computational reaction path searches with experimental validation to optimize heterocyclic interactions . Focus on modifying substituents on the pyrazole and thiophene rings to alter steric/electronic profiles while maintaining the oxadiazole core’s rigidity .

Q. What strategies address contradictory biological activity data in preliminary assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or off-target interactions. To resolve this:

- Replicate assays under standardized conditions (e.g., PBS buffer, controlled temperature).

- Use orthogonal assays (e.g., SPR for binding kinetics, cell viability assays for cytotoxicity).

- Perform metabolomic profiling to identify degradation products or metabolic interference .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Step 1 : Synthesize derivatives with incremental modifications (e.g., isopropyl → cyclopropyl on the pyrazole ring; thiophene → furan substitution).

- Step 2 : Test against a panel of biological targets (e.g., antimicrobial, anticancer) using dose-response curves (IC₅₀/EC₅₀ determination).

- Step 3 : Correlate substituent electronegativity/logP with activity via QSAR (Quantitative SAR) models. Prioritize substituents that enhance solubility (e.g., polar groups on the cyclopentane carboxamide) .

Q. What experimental approaches elucidate the role of the 1,3,4-oxadiazole ring in biological systems?

- Competitive inhibition assays : Replace oxadiazole with 1,2,4-triazole or thiadiazole and compare target binding.

- X-ray crystallography : Resolve co-crystal structures with target enzymes to identify hydrogen-bonding interactions involving the oxadiazole’s nitrogen atoms .

Q. How can researchers mitigate solubility challenges during in vivo studies?

- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the carboxamide to enhance aqueous solubility .

Q. What methodologies are recommended for studying metabolic stability and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。